Zoledronate disodium

Description

Contextualizing Zoledronate Disodium (B8443419) Hydrate (B1144303) within Nitrogen-Containing Bisphosphonate Research

Nitrogen-containing bisphosphonates (N-BPs) are a class of drugs that have become central to the study of diseases characterized by excessive bone resorption. nih.govacs.org Unlike their non-nitrogen-containing predecessors, N-BPs exhibit a distinct and more potent mechanism of action. nih.gov They specifically target and inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. openaccessjournals.compnas.org This inhibition disrupts the prenylation of small GTP-binding proteins essential for osteoclast function and survival, ultimately leading to apoptosis of these bone-resorbing cells. drugbank.compnas.org

Zoledronate disodium hydrate is a prominent member of this class, distinguished by the presence of an imidazole (B134444) ring containing two nitrogen atoms in its side chain. openaccessjournals.comwikipedia.org This structural feature contributes to its high potency. wikipedia.org Research has consistently demonstrated that the position and nature of the nitrogen-containing group are crucial determinants of a bisphosphonate's anti-resorptive efficacy. acs.orgwikipedia.org The development of N-BPs marked a significant leap in the field, with subsequent research focusing on optimizing the chemical structure to enhance potency and therapeutic effects. nih.govwikipedia.org

Table 1: Comparison of Bisphosphonate Classes

| Feature | Non-Nitrogen-Containing Bisphosphonates | Nitrogen-Containing Bisphosphonates |

|---|---|---|

| Examples | Etidronate, Clodronate nih.gov | Pamidronate, Alendronate, Risedronate, Ibandronate, Zoledronate nih.gov |

| Mechanism of Action | Metabolized into non-hydrolysable ATP analogues nih.gov | Inhibition of farnesyl pyrophosphate synthase (FPPS) nih.gov |

| Potency | Weaker wikipedia.org | Higher wikipedia.org |

Evolution of Bisphosphonate Research: this compound Hydrate as a Potent Analogue

The journey of bisphosphonate research began with the synthesis of the first generation of these compounds in the 19th century for industrial applications. wikipedia.org Their potential for treating bone metabolism disorders was recognized in the late 1960s. wikipedia.org The initial bisphosphonates, such as etidronate and clodronic acid, had a relatively weak inhibitory effect on bone resorption. wikipedia.org

A significant breakthrough occurred with the introduction of an amino group, heralding the second generation of bisphosphonates with increased potency. wikipedia.org Pamidronate was the first of these, and further research established that the position of the nitrogen atom within the side chain was a key factor in enhancing the drug's potency. wikipedia.org This led to the development of third-generation N-BPs, including zoledronic acid, which features a heterocyclic imidazole ring. openaccessjournals.comwikipedia.org Zoledronic acid is currently considered the most potent bisphosphonate, a distinction attributed to its two nitrogen atoms in the side chain. nih.govwikipedia.org The evolution of these compounds has been driven by the goal of increasing potency, which in turn has influenced their clinical application and research focus. wikipedia.org

Table 2: Evolution and Potency of Bisphosphonates

| Generation | Compound | Key Structural Feature | Relative Potency |

|---|---|---|---|

| First | Etidronic Acid | No nitrogen in side chain | Low |

| Second | Pamidronate | Amino group in side chain | Intermediate |

Scope of Preclinical and Mechanistic Research on this compound Hydrate

Preclinical and mechanistic research on this compound hydrate has been extensive, exploring its effects beyond bone resorption. In vitro studies have been instrumental in elucidating its molecular mechanism of action, confirming its potent inhibition of FPPS. openaccessjournals.com This inhibition not only affects osteoclasts but has also been shown to have direct effects on various tumor cells. nih.goviiarjournals.org

A significant body of preclinical research has investigated the anti-tumor properties of zoledronic acid. nih.govnih.gov These studies, conducted in various cancer cell lines and animal models, have demonstrated that zoledronic acid can induce apoptosis in tumor cells, inhibit tumor cell adhesion and invasion, and exhibit anti-angiogenic activity. nih.goviiarjournals.org For instance, in prostate cancer cell lines, zoledronic acid was found to induce apoptosis and inhibit cell viability. auajournals.org Similarly, in breast cancer models, it has been shown to reduce skeletal tumor burden and increase apoptosis of metastatic tumor cells in the bone. nih.govnih.gov Furthermore, research has explored the synergistic effects of zoledronic acid with other anticancer agents. iiarjournals.org

Mechanistic studies have delved into the downstream effects of FPPS inhibition. The disruption of protein prenylation affects crucial cellular signaling pathways, including those involving Ras and Rho GTPases, which are vital for cell survival and proliferation. nih.govpnas.org Research has also indicated that N-BPs can induce the production of an ATP analogue that may directly trigger apoptosis. nih.gov The binding affinity of zoledronate to hydroxyapatite (B223615) in mineralized bone is another area of investigation, as it contributes to its targeted action and prolonged effects. nih.gov

Table 3: Summary of Preclinical and Mechanistic Research Findings for Zoledronic Acid

| Research Area | Key Findings |

|---|---|

| Mechanism of Action | Potent inhibitor of farnesyl pyrophosphate synthase (FPPS). openaccessjournals.compnas.org Induces osteoclast apoptosis. fda.gov |

| Anti-Tumor Effects (In Vitro) | Induces apoptosis in cancer cell lines (e.g., prostate, breast). iiarjournals.orgauajournals.org Inhibits tumor cell adhesion and invasion. nih.gov |

| Anti-Tumor Effects (In Vivo) | Reduces skeletal tumor burden in animal models. iiarjournals.org Prevents metastasis to bone in some models. nih.gov |

| Anti-Angiogenic Activity | Inhibits angiogenesis in the tumor environment. iiarjournals.org |

| Cellular Signaling | Disrupts protein prenylation and downstream signaling (e.g., Ras). nih.gov |

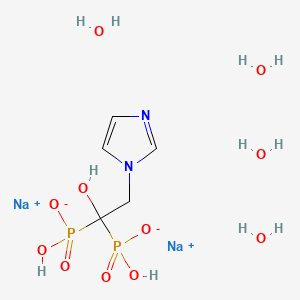

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H16N2Na2O11P2 |

|---|---|

Molecular Weight |

388.11 g/mol |

IUPAC Name |

disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]-2-imidazol-1-ylethyl]phosphinate;tetrahydrate |

InChI |

InChI=1S/C5H10N2O7P2.2Na.4H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;;4*1H2/q;2*+1;;;;/p-2 |

InChI Key |

IEJZOPBVBXAOBH-UHFFFAOYSA-L |

SMILES |

C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.[Na+].[Na+] |

Canonical SMILES |

C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.[Na+].[Na+] |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Zoledronate Disodium Hydrate Action

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by Zoledronate Disodium (B8443419) Hydrate (B1144303)

The principal molecular target of zoledronate disodium hydrate is farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate (B85504) metabolic pathway. frontiersin.orgfrontiersin.orgpharmgkb.org Zoledronate is a highly potent inhibitor of FPPS. openaccessjournals.comorthobullets.com As a pyrophosphate analogue, it binds to the active site of FPPS, with its nitrogen-containing imidazole (B134444) ring playing a key role in its high potency. frontiersin.orgopenaccessjournals.com This binding, facilitated by interactions such as hydrogen bonding, alters the enzyme's conformational dynamics, leading to a significant reduction in its catalytic efficiency. scbt.com By blocking FPPS, zoledronate prevents the synthesis of essential downstream products. aacrjournals.orgnih.gov

Disruption of the Mevalonate Pathway by this compound Hydrate

The inhibition of FPPS by this compound hydrate causes a significant disruption of the mevalonate pathway. pharmgkb.orgnih.gov This pathway is ubiquitous in nucleated cells and is responsible for producing cholesterol and isoprenoid lipids, which are vital for various cellular functions. aacrjournals.orgfrontiersin.org By targeting FPPS, a key branching point enzyme, zoledronate effectively halts the production of several crucial metabolites. frontiersin.orgdrugbank.com

FPPS catalyzes the synthesis of farnesyl pyrophosphate (FPP) and its precursor, geranyl pyrophosphate (GPP). frontiersin.org FPP can then be converted to geranylgeranyl pyrophosphate (GGPP). frontiersin.org The inhibition of FPPS by zoledronate leads to a depletion of the intracellular pools of both FPP and GGPP. aacrjournals.orgunl.pt These isoprenoid lipids are essential for a post-translational modification process known as protein prenylation. unl.ptnih.gov

The depletion of FPP and GGPP directly impairs the prenylation of small GTP-binding proteins, or GTPases. aacrjournals.orgdrugbank.com Prenylation is the covalent attachment of farnesyl or geranylgeranyl lipid moieties to these proteins, a process critical for their proper localization to cellular membranes and for their signaling functions. nih.govunl.pt Without the lipid anchor, small GTPases like Ras, Rho, Rab, and Rap1a cannot function correctly. aacrjournals.orgpharmgkb.org This disruption interferes with essential cellular processes regulated by these proteins, including cytoskeletal arrangement, membrane ruffling, vesicle transport, and cell survival. pharmgkb.orgopenaccessjournals.com

| GTPase Family | Affected Members | Reported Effect of Zoledronate | Reference |

|---|---|---|---|

| Ras Superfamily | Ras, Rap1a | Inhibition of farnesylation and geranylgeranylation, leading to accumulation of the unprenylated form. | nih.govlktlabs.commdpi.com |

| Rho Family | RhoA, Rac, Cdc42 | Inhibition of geranylgeranylation. fMLP-stimulated RhoA activity was depressed by almost 50% in neutrophils treated with 20 µM zoledronate. | aacrjournals.orgnih.gov |

| Rab Family | Rab proteins | General inhibition of prenylation, disrupting vesicle trafficking. | pharmgkb.orgunl.pt |

Impairment of Isoprenoid Biosynthesis: Farnesyl Pyrophosphate and Geranylgeranyl Pyrophosphate

Direct Effects of this compound Hydrate on Osteoclast Biology

The molecular disruptions within the mevalonate pathway have profound and direct consequences for osteoclasts, the primary target cells of this compound hydrate.

This compound hydrate inhibits the differentiation and maturation of osteoclasts. medchemexpress.comchemsrc.com It can suppress the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)/RANK signaling pathway, which is a pivotal pathway for osteoclast formation. frontiersin.org By inhibiting this pathway, zoledronate can reduce the formation of mature, multinucleated osteoclasts. frontiersin.org However, the interaction is complex; some research indicates that zoledronate may also enhance osteocyte-mediated osteoclast differentiation through the increased expression of RANKL via an IL-6/JAK2/STAT3 pathway in osteocytes. nih.gov Despite this, the dominant effect observed is the potent inhibition of osteoclast formation and function. nih.gov

A key consequence of the disruption of small GTPase function is the induction of osteoclast apoptosis, or programmed cell death. nih.govnih.govreliasmedia.com The loss of function of prenylated proteins, which are essential for osteoclast activity and survival, triggers apoptotic pathways. nih.govnih.gov This process involves the activation of enzymes known as caspases. drugbank.com Studies have shown that zoledronate treatment leads to the activation of caspase-3, caspase-8, and caspase-9. lktlabs.commedchemexpress.com The induction of apoptosis reduces the number of active osteoclasts, thereby inhibiting bone resorption. nih.govreliasmedia.com

| Cell Type | Zoledronate Concentration | Observed Effect | Reference |

|---|---|---|---|

| MC3T3-E1 Cells | 10 µM and 100 µM | Reduced cell viability and induction of apoptosis. Upregulation of active caspase-3. | medchemexpress.com |

| Kupffer Cells (Rat) | Undisclosed concentrations | Apoptosis rate increased from 4.1% (control) to 9% and 23.3% in a dose-dependent manner. | scielo.br |

| Prostatic Cell Lines (PNT1-A) | IC₅₀ = 11 µM | Dose-dependent inhibition of cell proliferation. | nih.gov |

| Prostatic Cell Lines (PC-3) | IC₅₀ = 18 µM | Dose-dependent inhibition of cell proliferation. | nih.gov |

Disruption of Podosome Formation in Osteoclasts by this compound Hydrate

This compound hydrate, a nitrogen-containing bisphosphonate, interferes with the essential functions of osteoclasts, the primary cells responsible for bone resorption. A key aspect of this interference is the disruption of the osteoclast's cellular machinery, particularly the formation of podosomes and the subsequent organization of the actin cytoskeleton into a "ruffled border". epain.org Podosomes are dynamic, actin-rich adhesion structures that are crucial for osteoclast attachment to the bone surface. When osteoclasts bind to bone, they form these podosome ring structures, which are precursors to the sealing zone—a tight ring of adhesion that isolates the area of bone to be resorbed. drugbank.comdrugbank.com

The mechanism by which zoledronate disrupts this process is linked to its primary mode of action: the inhibition of farnesyl pyrophosphate synthase (FPPS) within the mevalonate pathway. epain.orgfrontiersin.org FPPS inhibition prevents the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). epain.org These lipids are essential for a post-translational modification process called prenylation, which attaches small GTP-binding proteins (GTPases) like Ras, Rho, and Rac to intracellular membranes. epain.org

This compound Hydrate Influence on Osteoclast-Related Signaling Pathways (NF-κB, JNK, RANKL/RANK)

This compound hydrate exerts a profound inhibitory effect on osteoclast differentiation and function by modulating key signaling pathways initiated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). nih.govfrontiersin.org The interaction between RANKL and its receptor, RANK, on the surface of osteoclast precursors is the pivotal trigger for osteoclastogenesis. frontiersin.orgfrontiersin.orgd-nb.info

Zoledronic acid has been shown to suppress the canonical RANKL/RANK signaling pathway to inhibit osteoclast differentiation. frontiersin.orgfrontiersin.org Studies have demonstrated that zoledronic acid treatment significantly inhibits the RANKL-induced expression of RANK itself. frontiersin.org The binding of RANKL to RANK typically recruits adaptor proteins like TNF receptor-associated factor 6 (TRAF6), which in turn activates several downstream cascades, including the nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK) pathways. nih.govd-nb.info

Zoledronate directly interferes with these downstream pathways. nih.govnih.gov It markedly attenuates RANKL-induced NF-κB activation. nih.gov This is achieved by preventing the degradation of IκBα, the inhibitor of NF-κB, and subsequently inhibiting the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. nih.govnih.gov By blocking the NF-κB pathway, zoledronate suppresses the expression of essential genes for osteoclast formation. nih.govnih.gov

Simultaneously, zoledronate inhibits the RANKL-induced phosphorylation of JNK, a member of the mitogen-activated protein kinase (MAPK) family. nih.govnih.govresearchgate.net The JNK pathway is vital for the early stages of osteoclast differentiation. nih.gov The suppression of both the NF-κB and JNK signaling pathways by zoledronate leads to a significant downstream reduction in the expression of crucial osteoclast-specific markers, including c-Fos, nuclear factor of activated T-cells c1 (NFATc1), tartrate-resistant acid phosphatase (TRAP), and calcitonin receptor. frontiersin.orgnih.govresearchgate.net

| Signaling Pathway | Key Molecules | Effect of this compound Hydrate | Reference |

|---|---|---|---|

| RANKL/RANK | RANK | Inhibits mRNA expression | frontiersin.org |

| NF-κB | p-IκBα, p-p65 | Reduces phosphorylation/activation | nih.govnih.gov |

| NF-κB Activation | Suppresses RANKL-induced activation | nih.govnih.gov | |

| JNK (MAPK) | p-JNK | Diminishes phosphorylation | nih.govnih.govresearchgate.net |

| Downstream Effectors | c-Fos, NFATc1 | Suppresses expression | frontiersin.orgresearchgate.net |

| TRAP, Calcitonin Receptor | Inhibits expression | frontiersin.orgnih.gov |

This compound Hydrate Interactions with Osteoblasts and Osteocytes

Preclinical Studies on this compound Hydrate Effects on Osteoblast Proliferation and Function

While the primary target of this compound hydrate is the osteoclast, preclinical studies have revealed that it also directly affects osteoblasts, the cells responsible for bone formation. The effects are generally inhibitory and appear to be dose-dependent.

In vitro studies using the MC3T3-E1 osteoblast precursor cell line showed that higher concentrations of zoledronic acid are cytotoxic. mdpi.com Concentrations of 10 μM and 100 μM significantly reduced cell proliferation over a period of 1 to 7 days. mdpi.commedchemexpress.com Even a lower concentration of 1 μM was found to decrease cell proliferation after a prolonged exposure of 7 days. mdpi.com These cytotoxic effects are linked to the induction of apoptosis (programmed cell death). medchemexpress.com

Research on human osteoblast-like cells corroborates these findings. Zoledronate treatment induced apoptosis in a dose- and time-dependent manner at concentrations of 10 μM and higher. nih.gov Furthermore, zoledronate was shown to inhibit osteoblast migration, with a 50% inhibition observed at concentrations between 10 and 15 μM. nih.gov

| Cell Type | Zoledronate Concentration | Observed Effect | Reference |

|---|---|---|---|

| MC3T3-E1 (mouse osteoblast precursors) | 10-100 μM | Significantly reduced cell viability and proliferation; induced apoptosis. | mdpi.commedchemexpress.com |

| 1 μM | Reduced cell proliferation after 7 days of exposure. | mdpi.com | |

| <1 μM | Inhibited differentiation and maturation. | medchemexpress.com | |

| Human Osteoblast-like Cells | ≥10 μM | Induced apoptosis in a dose- and time-dependent manner. | nih.gov |

| 10-15 μM | Inhibited cell migration by 50%. | nih.gov |

Impact of this compound Hydrate on Osteocyte-Mediated Osteoclastogenesis

In a seemingly paradoxical finding, this compound hydrate has been shown to enhance osteocyte-mediated osteoclastogenesis. nih.govnih.gov Osteocytes, the most abundant cells in bone, are critical regulators of bone remodeling. Studies using osteocyte-like MLO-Y4 cells revealed that treatment with zoledronate markedly increased the expression of RANKL, the primary cytokine that drives osteoclast formation. nih.govnih.gov This treatment also increased the expression of sclerostin, an inhibitor of bone formation. nih.gov The conditioned medium from these zoledronate-treated osteocytes was subsequently shown to increase the formation of osteoclasts, confirming the functional impact of this altered gene expression. nih.govnih.gov

The mechanism underlying the zoledronate-induced upregulation of RANKL in osteocytes involves the inflammatory cytokine Interleukin-6 (IL-6). nih.gov Research has demonstrated that the increased RANKL expression is mediated by autocrine IL-6. nih.govnih.gov In the experimental setting, the addition of an IL-6 neutralizing antibody significantly blunted the ability of zoledronate-treated osteocytes to promote osteoclast formation. nih.gov This indicates that zoledronate stimulates osteocytes to produce IL-6, which then acts on the osteocytes themselves to drive the expression of RANKL. nih.gov

The signaling pathway that links IL-6 to increased RANKL expression in osteocytes is the Janus activated kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway. nih.govnih.gov IL-6 is known to activate STAT3 through the JAK2 kinase. nih.gov The involvement of this pathway was confirmed in studies where the application of AG490, a specific inhibitor of JAK2/STAT3, blocked the zoledronate-induced upregulation of RANKL in MLO-Y4 cells. nih.govnih.gov Therefore, zoledronate enhances osteocyte-mediated osteoclastogenesis by stimulating an IL-6 autocrine loop that activates the JAK2/STAT3 signaling cascade, ultimately leading to higher expression of RANKL. medchemexpress.comnih.gov

| Cell Type | Key Molecule/Pathway | Effect of this compound Hydrate | Reference |

|---|---|---|---|

| MLO-Y4 (osteocyte-like cells) | RANKL mRNA | Increases expression | nih.govnih.gov |

| Sclerostin mRNA | Increases expression | nih.gov | |

| IL-6 | Upregulates expression, leading to autocrine signaling | nih.govnih.gov | |

| JAK2/STAT3 Pathway | Activates pathway to induce RANKL expression | nih.govnih.gov |

Involvement of IL-6/RANKL Axis in this compound Hydrate Effects

This compound Hydrate Modulation of Sclerostin Expression in Bone Cells

This compound hydrate, a potent nitrogen-containing bisphosphonate, has been shown to influence the expression of sclerostin, a key negative regulator of bone formation primarily secreted by osteocytes. This modulation appears to occur in a cell-type-specific and context-dependent manner, with differing effects observed in in vitro and in vivo settings. The interaction between zoledronate and sclerostin signaling is a critical area of research for understanding the complete mechanistic profile of this anti-resorptive agent.

In Vitro Research Findings

Laboratory studies using bone cell cultures have provided foundational insights into the direct effects of zoledronate on sclerostin expression.

Osteocyte-Like MLO-Y4 Cells: Research utilizing the MLO-Y4 osteocyte-like cell line has demonstrated that zoledronate can directly upregulate the expression of the SOST gene, which encodes for sclerostin. In one key study, treatment of MLO-Y4 cells with zoledronate resulted in a marked, dose-dependent increase in sclerostin mRNA levels. nih.govmedchemexpress.com This effect was observed alongside an increase in the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL). nih.gov The mechanism proposed for this upregulation involves an autocrine interleukin-6 (IL-6) loop, which subsequently activates the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway. nih.gov

Table 1: Effect of Zoledronate on Sclerostin mRNA Expression in MLO-Y4 Osteocyte-Like Cells

| Treatment Group | Zoledronate Concentration (µM) | Duration (hours) | Outcome on Sclerostin mRNA | Reference |

|---|---|---|---|---|

| Control | 0 | 48 | Baseline Expression | nih.gov |

| Zoledronate | 0.1 | 48 | Increased Expression | nih.govmedchemexpress.com |

Human Primary Pre-Osteoblasts: Studies on human primary pre-osteoblasts have also indicated that zoledronate can influence sclerostin levels. Low-dose concentrations of zoledronate were found to rapidly increase the release of sclerostin from these bone-forming precursor cells. medsci.org This finding suggests that the effects of zoledronate on sclerostin are not limited to mature osteocytes and may also impact osteoblast function directly.

Table 2: Effect of Zoledronate on Sclerostin Release from Human Primary Pre-Osteoblasts

| Treatment Group | Zoledronate Concentration | Duration | Outcome on Sclerostin Release | Reference |

|---|

In Vivo and Clinical Research Findings

The translation of these in vitro findings to the in vivo environment is complex, with clinical studies reporting varied effects of zoledronic acid on circulating sclerostin levels. These discrepancies may be attributable to differences in patient populations, underlying bone pathology, and the timing of sclerostin measurement post-infusion.

Conversely, other research has reported contradictory results. A head-to-head clinical trial comparing zoledronic acid with denosumab in postmenopausal women with low bone mass found that serum sclerostin levels significantly decreased three months after the zoledronic acid infusion. oup.com The mechanisms underlying these divergent clinical findings are not fully elucidated but may involve indirect effects, such as alterations in parathyroid hormone (PTH) levels, which are known to negatively regulate sclerostin expression, or the complex feedback loops governing bone remodeling in vivo. nih.govnih.gov

Table 3: Summary of Clinical Research on Zoledronic Acid and Serum Sclerostin Levels

| Study Population | Key Finding | Timing of Measurement | Reference |

|---|---|---|---|

| Postmenopausal women with osteoporosis | Acute, significant increase in serum sclerostin | Peaked at day 7, returned to near baseline by day 360 | d-nb.info |

| Japanese postmenopausal women with osteoporosis | Significant increase, followed by a significant decrease | Increased at day 90, decreased at day 180 | d-nb.infonih.gov |

| Postmenopausal women with low bone mass | Significant decrease in serum sclerostin | 3 months post-infusion | oup.com |

While the primary cellular targets of zoledronate's anti-resorptive action are osteoclasts, there is limited direct evidence of its effect on sclerostin expression within this cell type. The current body of research points towards osteocytes and osteoblasts as the principal cells where zoledronate modulates sclerostin expression. Furthermore, in preclinical models of multiple myeloma, the combination of zoledronic acid with an anti-sclerostin antibody has been shown to be superior in increasing bone mass and fracture resistance compared to zoledronic acid alone, highlighting the distinct and potentially synergistic pathways these agents influence. frontiersin.orgashpublications.orgmultiplemyeloma.org.nz

Preclinical Pharmacodynamics and Pharmacokinetics of Zoledronate Disodium Hydrate

In Vitro Pharmacological Investigations of Zoledronate Disodium (B8443419) Hydrate (B1144303)

Zoledronate disodium hydrate, a third-generation nitrogen-containing bisphosphonate, has been the subject of extensive in vitro research to elucidate its cellular and molecular mechanisms of action beyond its well-established role in inhibiting osteoclast-mediated bone resorption. drugbank.comspandidos-publications.comcancercareontario.ca These investigations have revealed a range of direct effects on various cell types, including cancer cells and endothelial cells, highlighting its potential as a multi-faceted therapeutic agent. europa.eueuropa.eu The primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. nih.govstemcell.com This inhibition disrupts the synthesis of essential isoprenoid lipids, leading to downstream effects on protein prenylation and cellular signaling. nih.govmedsci.org

This compound Hydrate Effects on Cell Viability and Proliferation in Diverse Cell Lines

This compound hydrate has demonstrated significant effects on the viability and proliferation of a wide array of cell lines, with its potency being notably cell-type dependent. In cancer cell lines, zoledronate consistently exhibits anti-proliferative activity. For instance, in human breast cancer cell lines such as MDA-MB-231, Hs 578T, and MCF-7, zoledronate significantly reduced cell viability, with IC50 values of 15 µM, 3 µM, and 20 µM, respectively. nih.gov Similarly, in pancreatic cancer cell lines (BxPC-3, CFPAC-1, and PANC-1), zoledronate induced growth inhibition with IC50 values ranging from 10 to 50 µM. nih.gov The anti-proliferative effects have also been observed in esophageal squamous carcinoma cells (EC109), T24 bladder cancer cells (IC50 of 5.35 ± 1.35 μM at 72 hours), and various osteosarcoma cell lines. nih.govmdpi.com

The impact on non-cancerous cell lines is more varied. In human dermal microvascular endothelial cells (HuDMEC), zoledronate reduced proliferation and caused an accumulation of cells in the S phase of the cell cycle. researchgate.net Conversely, studies on human osteoblasts have shown a dose-dependent effect. clinexprheumatol.orgnih.gov While higher concentrations (>10⁻⁷M) significantly reduced osteoblast proliferation, a concentration of 10⁻⁷M was found to increase it. clinexprheumatol.orgnih.gov Lower concentrations (10⁻¹⁰M to 10⁻⁸M) had no significant effect on proliferation. clinexprheumatol.orgnih.gov However, other research has indicated that zoledronate at concentrations of 1 and 5 μM can have cytotoxic effects on human osteoblasts (MG63 cell line), reducing cell viability over time. nih.gov In contrast, the non-tumoral prostate cell line PNT1-A was found to be more sensitive to the anti-proliferative effects of zoledronate than the cancerous PC-3 and LNCaP cell lines. nih.gov

Table 1: IC50 Values of this compound Hydrate in Various Cell Lines

| Cell Line | Cell Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| MDA-MB-231 | Human Breast Cancer | 15 | nih.gov |

| MCF-7 | Human Breast Cancer | 20 | nih.gov |

| Hs 578T | Human Breast Cancer | 3 | nih.gov |

| BxPC-3, CFPAC-1, PANC-1 | Human Pancreatic Cancer | 10-50 | nih.gov |

| T24 | Human Bladder Cancer | 5.35 | mdpi.com |

| MOS | Murine Osteosarcoma | 1.56 | researchgate.net |

| LM8 | Murine Osteosarcoma | 7.36 | researchgate.net |

| PNT1-A | Normal Prostate | 11 | nih.gov |

| PC-3 | Human Prostate Cancer | 18 | nih.gov |

| LNCaP | Human Prostate Cancer | >20 | nih.gov |

| MCF-7 | Human Breast Cancer | 20 (72h) | nih.gov |

Induction of Apoptosis by this compound Hydrate in Non-Osteoclastic Cell Models

A significant component of the anti-tumor activity of this compound hydrate is its ability to induce apoptosis, or programmed cell death, in various non-osteoclastic cancer cells. europa.eueuropa.eunih.gov This pro-apoptotic effect has been documented across a range of malignancies. In human breast cancer cells (MDA-MB-231, Hs 578T, and MCF-7), treatment with zoledronate led to an increase in cells with morphological features of apoptosis, DNA fragmentation, and the proteolytic cleavage of Poly (ADP)-ribose polymerase (PARP). nih.gov For instance, in MDA-MB-231 cells, 100 µM of zoledronate significantly increased the percentage of apoptotic nuclei. plos.org

The molecular mechanisms underlying this apoptosis induction are linked to the inhibition of the mevalonate pathway. nih.govplos.org This leads to a cascade of events including the activation of caspases. drugbank.com Studies have shown the activation of caspase-3, -8, and -9 in oral carcinoma cells following zoledronate treatment. spandidos-publications.com In pancreatic cancer cells, zoledronate exposure resulted in the cleavage and activation of caspase-9 and PARP. nih.gov Similarly, in human follicular lymphoma cells, zoledronate-induced apoptosis was mediated through the mitochondrial pathway, involving the loss of mitochondrial membrane potential. nih.gov Furthermore, zoledronate has been shown to induce apoptosis in human umbilical vein endothelial cells (HUVECs), which is relevant to its anti-angiogenic properties. spandidos-publications.comacs.org In some cell types, such as human prostate cancer cells, zoledronate can induce autophagic cell death. medsci.org

Anti-Adhesion and Anti-Invasion Properties of this compound Hydrate in Cellular Assays

This compound hydrate has demonstrated the ability to interfere with the crucial processes of cell adhesion and invasion, which are hallmarks of cancer metastasis. europa.eueuropa.eucaymanchem.com In vitro studies have shown that zoledronate can inhibit the adhesion of cancer cells to bone extracellular matrices. aacrjournals.org This is a critical step in the formation of bone metastases.

The anti-invasive properties of zoledronate have been observed in various cancer cell lines. In human breast and prostate carcinoma cells, zoledronate was found to inhibit cell invasion. stemcell.com A study investigating a range of human tumor cell lines, including ovarian (SKOV3), colonic (HCT116), endometrial (HEC1A), and breast cancer (MDA-MB-231, SKBR3), found that zoledronate reduced their invasive capacity, with the most significant effect seen in the highly invasive MDA-MB-231 breast cancer cells. nih.gov Furthermore, zoledronate has been shown to suppress the invasiveness of endothelial cells, which is a key component of its anti-angiogenic effects. nih.gov The compound also significantly reduced colony formation in an anchorage-independent growth assay for several cancer cell lines, including MCF-7, T47-D, HCT116, Ishikawa, HEC1A, and SKOV3, indicating an impact on tumor cell dissemination. nih.gov

This compound Hydrate Effects on Angiogenesis in In Vitro Models

This compound hydrate exhibits anti-angiogenic properties by directly affecting endothelial cells, the building blocks of blood vessels. europa.eueuropa.eustemcell.com In vitro models have been instrumental in demonstrating these effects. Zoledronate has been shown to inhibit the proliferation of human endothelial cells. hres.ca

Synergistic Cellular Effects of this compound Hydrate with Other Research Compounds

In vitro studies have revealed that this compound hydrate can act synergistically with various other anti-cancer agents, enhancing their cytotoxic effects. europa.eueuropa.eu This suggests that combination therapies could be more effective than single-agent treatments.

In breast cancer cells, zoledronate has been shown to synergistically increase cancer cell death when combined with chemotherapeutic agents such as doxorubicin (B1662922), paclitaxel (B517696), and cyclophosphamide. aacrjournals.org For instance, the combination of zoledronate and radiation resulted in synergistic cytoreductive effects on MCF-7 breast cancer cells. nih.gov Similarly, combining zoledronate with paclitaxel induced a synergistic increase in apoptotic death in breast cancer cells. researchgate.net In MCF-7 cells that had developed resistance to zoledronate, synergistic cytotoxic effects were observed when zoledronate was combined with paclitaxel, docetaxel, and vincristine. iiarjournals.org

The synergistic potential of zoledronate extends to other cancer types as well. In ovarian cancer cell lines, combinations of pitavastatin (B1663618) and zoledronate displayed additive or synergistic effects in cell growth and apoptosis assays. researchgate.net Furthermore, in a model of prostate cancer, the combination of zoledronate with STI571 (imatinib mesylate) and paclitaxel produced significant anti-proliferative effects. aacrjournals.org These findings highlight the potential of zoledronate to enhance the efficacy of existing anti-cancer therapies.

Dose-Dependent Metabolic Responses of Bone-Related Cells to this compound Hydrate

The in vitro effects of this compound hydrate on bone-related cells, particularly osteoblasts, are highly dependent on the concentration of the compound. clinexprheumatol.orgnih.gov Studies on primary human osteoblast cultures have revealed a complex, dose-dependent metabolic response.

At lower to moderate concentrations (10⁻¹⁰M to 10⁻⁵M), zoledronate was found to significantly enhance the synthesis of osteocalcin (B1147995) and alkaline phosphatase, which are key markers of osteoblast metabolic activity and bone formation. clinexprheumatol.orgnih.gov This suggests a potential anabolic effect on bone-forming cells at these concentrations. The presence of 1,25(OH)2 vitamin D3 further enhanced this positive metabolic effect. clinexprheumatol.orgnih.gov

However, at higher concentrations (above 10⁻⁷M), the effects of zoledronate on osteoblasts become inhibitory. Concentrations higher than 10⁻⁷M significantly reduced cell proliferation in a dose-dependent manner. clinexprheumatol.orgnih.gov Furthermore, the highest concentrations tested (10⁻⁴M and 10⁻³M) dramatically decreased the production of osteocalcin and alkaline phosphatase and enhanced osteoblast apoptosis. clinexprheumatol.orgnih.gov This demonstrates a clear biphasic effect, where lower concentrations may support osteoblast function, while higher concentrations are cytotoxic. clinexprheumatol.orgnih.gov

Table 2: Dose-Dependent Effects of this compound Hydrate on Human Osteoblasts

| Concentration Range | Effect on Proliferation | Effect on Metabolic Activity (Osteocalcin & Alkaline Phosphatase) | Effect on Apoptosis | Reference |

|---|---|---|---|---|

| 10⁻¹⁰M - 10⁻⁸M | No significant effect | Enhanced synthesis (up to 10⁻⁵M) | No significant effect | clinexprheumatol.orgnih.gov |

| 10⁻⁷M | Increased | Enhanced synthesis | No significant effect | clinexprheumatol.orgnih.gov |

| > 10⁻⁷M | Significantly reduced (dose-dependent) | Enhanced synthesis (up to 10⁻⁵M), then dramatically decreased | No significant effect | clinexprheumatol.orgnih.gov |

| 10⁻⁴M - 10⁻³M | Significantly reduced | Dramatically decreased | Enhanced | clinexprheumatol.orgnih.gov |

This compound Hydrate Interaction with Autophagy Pathways (e.g., Beclin-1)

This compound hydrate has been shown in preclinical studies to induce autophagy, a cellular process of self-degradation that is critical for maintaining cellular homeostasis. This interaction is significantly mediated by the Beclin-1 pathway. In human umbilical vein endothelial cells (HUVECs), treatment with zoledronate resulted in a dose-dependent increase in the expression of key autophagy markers, including microtubule-associated proteins 1A/1B light chain 3B-II (LC3B-II) and Beclin-1. nih.govcapes.gov.br The upregulation of these proteins indicates an increase in autophagic activity. nih.gov

Further investigation revealed that the autophagic process induced by zoledronate is directly linked to apoptosis in these endothelial cells. When autophagy was inhibited using 3-methyladenine (B1666300) or by genetically silencing Beclin-1, the level of zoledronate-induced apoptosis was significantly reduced. nih.govdntb.gov.ua This suggests that zoledronate promotes Beclin-1-mediated autophagy, which in turn leads to endothelial cell apoptosis. nih.govdntb.gov.ua

Similar findings have been observed in cancer cell lines. In osteosarcoma (OS) cells, zoledronate treatment was found to induce autophagy, as evidenced by the increased expression of Beclin-1 and Atg5, and the conversion of LC3B-I to LC3B-II. mdpi.comscienceopen.com The inhibition of autophagy through the knockdown of Beclin-1 or ATG5 significantly counteracted the cell death induced by zoledronate, highlighting that autophagy is a key mechanism of its anti-cancer action in this context. dntb.gov.uamdpi.com The induction of autophagy in OS cells by zoledronate involves the repression of the PI3K/Akt/mTOR signaling pathway. mdpi.comscienceopen.com

Table 1: Preclinical Evidence of Zoledronate Interaction with Autophagy Pathways

| Cell Type | Key Findings | Autophagy Markers | Pathway Implication | Reference |

|---|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Zoledronate induces autophagy and subsequent apoptosis. | Increased LC3B-II and Beclin-1. | Beclin-1 dependent pathway. | nih.govcapes.gov.br |

This compound Hydrate Modulation of Inflammatory Mediators (e.g., IL-1β)

Preclinical research demonstrates that this compound hydrate has a complex, modulatory effect on inflammatory mediators, particularly Interleukin-1β (IL-1β). The nature of this modulation appears to be context-dependent, varying with the cell type and the specific inflammatory environment.

In some experimental models, zoledronate has been shown to promote a pro-inflammatory response. Studies using macrophage cell lines (e.g., THP-1) have found that zoledronate can activate the NLRP3 inflammasome, leading to increased expression and secretion of mature IL-1β. researchgate.net This suggests a potential for zoledronate to enhance inflammatory responses in certain immune cells. researchgate.net Similarly, in an in-vivo study on Porphyromonas gingivalis infection in rats, long-term administration of zoledronate led to significantly higher expression levels of IL-1β in gingival tissues. scienceopen.com

Conversely, other preclinical studies report an anti-inflammatory effect of zoledronate. In a mouse model of induced apical periodontitis, treatment with zoledronate resulted in lower expression of IL-1β compared to the control group, mitigating bone loss associated with the inflammation. nih.gov Furthermore, in a study involving aged mice, treatment with zoledronate for 8 weeks led to a significant reduction in several circulating senescence-associated secretory phenotype (SASP) factors, including IL-1β. aging-us.combiorxiv.org This reduction in systemic inflammatory markers was associated with improved physical function. biorxiv.org These findings suggest that zoledronate can exert anti-inflammatory effects, particularly in the context of chronic inflammation and aging.

Table 2: Preclinical Findings on Zoledronate's Modulation of IL-1β

| Model System | Effect on IL-1β | Proposed Mechanism | Reference |

|---|---|---|---|

| THP-1 Macrophages | Increased expression and secretion | Activation of NLRP3 inflammasome | researchgate.net |

| Rat Gingival Tissue (Infection Model) | Increased expression | Pro-inflammatory response to infection | scienceopen.com |

| Mouse Apical Periodontitis Model | Decreased expression | Anti-inflammatory effect | nih.gov |

In Vivo Pharmacological Studies of this compound Hydrate in Animal Models

This compound Hydrate Impact on Bone Remodeling Dynamics in Animal Systems

In vivo studies in various animal models consistently demonstrate that this compound hydrate is a potent inhibitor of bone remodeling. It achieves this by suppressing the activity of both osteoclasts, the cells responsible for bone resorption, and to some extent, osteoblasts, the cells responsible for bone formation. aacrjournals.orgashpublications.org

In a study using C57BL/6 mice, weekly administration of zoledronate for three weeks led to a significant dose-dependent decrease in the number of osteoclasts and osteoblasts per bone perimeter. aacrjournals.org This cellular-level effect was mirrored by a reduction in serum markers of bone turnover. The level of tartrate-resistant acid phosphatase 5b (TRAC5b), a marker for bone resorption, and osteocalcin, a marker for bone formation, were both significantly decreased in zoledronate-treated animals compared to controls. aacrjournals.orgashpublications.org

Similarly, in a rat model of chronic kidney disease, which is characterized by high bone turnover, zoledronate treatment effectively suppressed bone remodeling. nih.govnih.gov Dynamic histomorphometry showed that both low and high doses of zoledronate significantly reduced mineralizing surface per bone surface (MS/BS), mineral apposition rate (MAR), and bone formation rate (BFR) compared to vehicle-treated animals with kidney disease. nih.gov The suppressive effect on remodeling was comparable in animals with normal and diseased kidney function, indicating the robust anti-remodeling action of the compound. nih.govnih.gov Long-term animal studies have confirmed that zoledronate inhibits bone resorption without negatively affecting bone formation and mineralization at therapeutic doses. europa.eu

Table 3: Effect of Zoledronate on Bone Remodeling Parameters in Animal Models

| Animal Model | Parameter | Outcome | Reference |

|---|---|---|---|

| C57BL/6 Mice | Osteoclast number/Bone perimeter | Decreased | aacrjournals.org |

| C57BL/6 Mice | Osteoblast number/Bone perimeter | Decreased | aacrjournals.org |

| C57BL/6 Mice | Serum TRAC5b (Resorption marker) | Decreased | aacrjournals.org |

| C57BL/6 Mice | Serum Osteocalcin (Formation marker) | Decreased | aacrjournals.orgashpublications.org |

| Rats with Chronic Kidney Disease | Mineralizing Surface/Bone Surface (MS/BS) | Significantly reduced | nih.gov |

Preclinical Assessment of this compound Hydrate Effects on Bone Volume and Mineral Density

Preclinical assessments in a variety of animal models have consistently shown that this compound hydrate significantly increases bone volume and bone mineral density (BMD). This effect is a direct consequence of its potent inhibition of bone resorption.

In studies with C57BL/6 mice, treatment with zoledronate resulted in notable increases in BMD and bone mineral content (BMC). aacrjournals.org For instance, a 0.05 mg/kg dose increased whole-body BMD by 13%, tibia BMD by 27%, and femur BMD by 24% compared to control animals. aacrjournals.org Micro-computed tomography (µCT) and histomorphometry analyses confirmed these findings, showing a significant increase in trabecular bone volume (BV/TV) at the proximal tibia and distal femur in zoledronate-treated groups. aacrjournals.orgashpublications.org

Similar effects have been documented in rat models. In ovariectomized rats, a model for postmenopausal osteoporosis, systemic administration of zoledronate led to a significant gain in bone area percentage (BA%) in grafted bone defects compared to saline controls. mdpi.com In a rat model of chronic kidney disease, zoledronate treatment significantly increased trabecular bone volume and trabecular number compared to both normal and diseased control animals. nih.gov Furthermore, in a murine model of Rett syndrome, which is associated with osteoporosis, zoledronate treatment led to significant increases in trabecular bone volume fraction, number, and connectivity density. nih.gov

Table 4: Impact of Zoledronate on Bone Volume and Mineral Density in Animal Models

| Animal Model | Parameter | Result vs. Control | Reference |

|---|---|---|---|

| C57BL/6 Mice | Whole Body Bone Mineral Density (BMD) | +13% | aacrjournals.org |

| C57BL/6 Mice | Tibia Bone Mineral Density (BMD) | +27% | aacrjournals.org |

| C57BL/6 Mice | Trabecular Bone Volume (BV/TV) | Significantly increased | aacrjournals.org |

| Ovariectomized Rats | Bone Area Percentage (BA%) in grafted defect | Increased from 35.4% to ~50% | mdpi.com |

| Rats with Chronic Kidney Disease | Trabecular Bone Volume | Significantly higher | nih.gov |

This compound Hydrate Influence on Bone Mechanical Properties in Vivo

The influence of this compound hydrate on the mechanical properties of bone in vivo is complex. While it generally enhances bone strength, it can also affect bone's ductility and toughness, with outcomes sometimes varying by genetic background.

In studies on skeletally mature male mice, zoledronate treatment was found to increase ultimate force, a measure of bone strength. nih.gov For example, in A/J mice, ultimate stress increased by 5%, and in C57/B6 mice, it increased by 14% following treatment. nih.gov However, the same study revealed a significant interaction between the drug and genotype concerning bone brittleness. In C57/B6 mice, zoledronate treatment led to a significant decrease in total displacement (-25%) and strain to failure (-23%), indicating an increase in brittleness. nih.gov This effect was not observed in A/J mice, suggesting that the baseline properties of the bone may influence its mechanical response to the treatment. nih.gov

In an axially loaded mouse tibia model, zoledronate significantly increased stiffness by 31% and ultimate force by 24% compared to the control group. epfl.ch Another study in ovariectomized rats found that zoledronate treatment could reduce microdamage accumulation, which may contribute to preserving mechanical integrity in osteopenic bone. biorxiv.org However, high doses of zoledronate have been shown to increase bone brittleness in the femurs of C57BL6 mice. aacrjournals.org This highlights that while zoledronate effectively increases bone mass and strength, its impact on post-yield properties and toughness requires careful consideration.

Table 5: Effects of Zoledronate on Bone Mechanical Properties in Animal Models

| Animal Model | Mechanical Property | Finding | Reference |

|---|---|---|---|

| C57/B6 Mice | Ultimate Force | Increased | nih.gov |

| C57/B6 Mice | Total Displacement (Brittleness) | Decreased (-25%) | nih.gov |

| A/J Mice | Ultimate Stress | Increased (+5%) | nih.gov |

| A/J Mice | Total Displacement (Brittleness) | No significant effect | nih.gov |

| C57BL/6 Mice (Axial Loading) | Stiffness | Increased (+31%) | epfl.ch |

| C57BL/6 Mice (Axial Loading) | Ultimate Force | Increased (+24%) | epfl.ch |

Bone Healing and Regeneration Research with this compound Hydrate in Animal Models

Preclinical research indicates that this compound hydrate can positively influence bone healing and regeneration, primarily by inhibiting the resorption of newly formed bone callus, though it may also affect the remodeling phase.

In a rabbit model with fibular osteotomy, a single dose of zoledronate was administered. capes.gov.br Histomorphometric analysis at four weeks showed an increased amount of woven and trabecular bone in the experimental group compared to the control group. capes.gov.br The effect was described as an accentuated stimulation of primary bone production and retention of trabecular bone, likely due to the inhibition of remodeling. capes.gov.br In a study on ovariectomized rabbits with osteoporotic fractures, the zoledronate-treated group showed a significantly higher histological score for bone healing (mean score of 5.00 vs. 3.00 in the control group). sanamed.rs

Table 6: Zoledronate's Effect on Bone Healing and Regeneration in Animal Models

| Animal Model | Defect Model | Key Histomorphometric/Regenerative Finding | Reference |

|---|---|---|---|

| Immature Male Rabbits | Fibular osteotomy | Increased woven and trabecular bone volume at 4 weeks. | capes.gov.br |

| Ovariectomized Rabbits | Femur fracture | Significantly higher histological healing score (5.0 vs. 3.0). | sanamed.rs |

| Ovariectomized Rats | Grafted femoral condyle defect | Increased Bone Area % (from 35.4% to ~50%). | mdpi.com |

Modulation of the Bone Microenvironment by this compound Hydrate in Preclinical Settings

This compound hydrate, a potent nitrogen-containing bisphosphonate, significantly alters the bone microenvironment, primarily by inhibiting osteoclast-mediated bone resorption. nih.govaetna.com This action disrupts the "vicious cycle" of bone metastasis, where tumor cells stimulate osteoclasts, leading to the release of growth factors from the bone matrix that in turn promote tumor growth. nih.gov

In preclinical models, zoledronic acid has been shown to induce osteoclast apoptosis, thereby interrupting this cycle. nih.gov By preventing the breakdown of bone matrix, it limits the release of mitogenic factors like insulin-like growth factors, bone morphogenetic proteins, and transforming growth factor-beta (TGF-β). nih.gov TGF-β is particularly noteworthy as it can stimulate tumor cells to produce more parathyroid hormone-related peptide, further fueling bone destruction. nih.gov

Studies in animal models of breast cancer metastasis have demonstrated that bisphosphonates, including zoledronic acid, can decrease the number of new bone metastases and slow the progression of existing ones. nih.gov For instance, a single intravenous injection of zoledronic acid was sufficient to prevent the destruction of trabecular bone in a mouse mammary tumor model. nih.gov

Beyond its effects on osteoclasts, there is evidence suggesting that this compound hydrate can also influence other cellular components of the bone niche. Some in vitro studies report that low concentrations of bisphosphonates can increase osteoblast differentiation and protect these bone-forming cells from apoptosis. nih.gov However, other studies have indicated a reduction in osteoblast activity and survival both in vitro and in vivo. nih.gov This suggests a complex, and at times contradictory, role of zoledronate on osteoblasts that may influence the ability of tumor cells to establish bone metastases. nih.gov

Furthermore, zoledronic acid has been shown to have senolytic effects in vitro, meaning it can kill senescent (aging) cells. aging-us.com In aged mice, treatment with zoledronic acid reduced circulating senescence-associated secretory phenotype (SASP) factors, which are inflammatory molecules secreted by senescent cells. aging-us.com This modulation of the systemic and local inflammatory environment could also contribute to its effects on the bone microenvironment. aging-us.com

Anti-Tumor Efficacy of this compound Hydrate in Animal Models of Cancer

Preclinical studies have consistently demonstrated the ability of this compound hydrate to reduce skeletal tumor burden in various animal models of cancer. nih.govoup.comnih.gov In a mouse model of breast cancer bone metastasis, daily or weekly administration of zoledronic acid led to a significant reduction in skeletal tumor burden, as measured by histomorphometry and luciferase activity. oup.com Specifically, daily and weekly regimens reduced the tumor burden to soft tissue volume ratio by 87% and 90%, respectively. oup.com In contrast, a single-dose regimen was less effective, reducing tumor burden by only 16%. oup.com

Similarly, in a neuroblastoma xenograft model, daily subcutaneous administration of zoledronic acid reduced tumor growth by 33%. researchgate.netiiarjournals.org In models of breast cancer, zoledronic acid has been shown to decrease the progression of existing bone lesions and reduce the number of new metastases. nih.gov For example, in a nude mouse model with existing bone metastases, zoledronic acid treatment reduced the bone lesion area. nih.gov

The efficacy of zoledronic acid in reducing skeletal tumor burden has also been observed in models of other cancers, including multiple myeloma, osteosarcoma, and prostate cancer. aacrjournals.org It is important to note that the dosing regimen appears to be a critical factor in the anti-tumor efficacy of zoledronic acid in bone. Multiple doses are often required to achieve a significant reduction in intraosseous tumor burden, whereas a single clinical dose may be sufficient to prevent cancer-induced bone disease but not significantly impact tumor growth. aacrjournals.org

Reduction of Skeletal Tumor Burden by this compound Hydrate in Animal Models

This table summarizes the findings from various preclinical studies on the effect of this compound hydrate on skeletal tumor burden.

| Cancer Model | Animal Model | Key Findings | Citation |

|---|---|---|---|

| Breast Cancer | Mouse | Daily and weekly dosing regimens reduced tumor burden to soft tissue volume ratio by 87% and 90% respectively. | oup.com |

| Neuroblastoma | Nude Mouse Xenograft | Daily subcutaneous administration reduced tumor growth by 33%. | researchgate.netiiarjournals.org |

| Breast Cancer | Nude Mouse | Reduced bone lesion area in mice with existing bone metastases. | nih.gov |

| Multiple Myeloma, Osteosarcoma, Prostate Cancer | Various | Reported to reduce tumor burden in bone. | aacrjournals.org |

This compound hydrate has been investigated for its potential to prevent or inhibit the initial colonization of tumor cells in the bone. The rationale behind this is that by altering the bone microenvironment, zoledronic acid may make it less hospitable for circulating tumor cells to establish metastases. oup.com One of the proposed mechanisms is the reduction of osteoclast-mediated bone resorption, which in turn limits the release of bone-derived growth factors that attract and support tumor cells. oup.com

However, preclinical evidence on the direct inhibition of tumor cell colonization is mixed. Some studies suggest that zoledronic acid does not prevent the initial arrival and seeding of breast cancer cells in the bone. nih.gov Instead, its preventive effect on metastasis appears to be more related to reducing the subsequent growth and burden of these metastatic lesions. nih.gov

In a mouse model, while zoledronic acid treatment at the time of tumor cell inoculation led to a lower incidence of bone metastases compared to the control group, the difference was not statistically significant. nih.gov This suggests that while zoledronic acid may not completely block colonization, it can significantly impede the development of clinically detectable metastases.

The anti-tumor effects of this compound hydrate in the bone are attributed to both indirect and direct mechanisms.

Indirect Mechanisms: The primary indirect mechanism is the inhibition of osteoclast-mediated bone resorption. nih.gov By disrupting the function of osteoclasts, zoledronic acid alters the bone microenvironment, making it less conducive to tumor growth. oup.com This breaks the vicious cycle where tumor cells stimulate osteoclasts to resorb bone, which in turn releases growth factors that promote tumor proliferation. nih.gov

Direct Mechanisms: There is growing evidence for the direct anti-tumor effects of this compound hydrate, independent of its action on osteoclasts. nih.gov In a study using osteoclast-defective mice, zoledronic acid still significantly reduced bone tumor burden, supporting an osteoclast-independent anti-tumor role. nih.gov

Direct anti-tumor actions of zoledronic acid observed in preclinical studies include:

Inhibition of tumor cell proliferation: Zoledronic acid has been shown to have anti-proliferative effects on various cancer cell lines, including glioblastoma and breast cancer. oncotarget.com

Induction of apoptosis: It can induce programmed cell death in tumor cells. nih.gov

Anti-angiogenic effects: Zoledronic acid can inhibit the formation of new blood vessels, which are essential for tumor growth and survival. iiarjournals.orgoncotarget.com

Inhibition of tumor cell invasion and adhesion: It can reduce the ability of cancer cells to invade surrounding tissues and adhere to the bone matrix. nih.gov

Modulation of the immune system: Zoledronic acid may activate an anti-tumor immune response. aetna.comnih.gov

These direct effects are thought to be mediated by the inhibition of the mevalonate pathway enzyme, farnesyl diphosphate (B83284) (FPP) synthase, in tumor cells. nih.govnih.gov This leads to a disruption of protein prenylation, affecting the function of small GTPases that are crucial for cell signaling, survival, and proliferation. nih.gov

This compound hydrate has demonstrated the ability to inhibit tumor growth and, in some cases, improve survival in preclinical cancer models. In a xenograft model of glioblastoma, local administration of zoledronic acid resulted in a significant attenuation of tumor volume compared to control animals. oncotarget.com At the end of the study, the average tumor size in the treated group was significantly smaller than in the vehicle-treated group (178.3 mm³ vs. 567.8 mm³). oncotarget.com

In a neuroblastoma model, daily treatment with zoledronic acid reduced tumor growth by 33%. iiarjournals.org This inhibitory effect on tumor growth was associated with a reduction in angiogenesis. iiarjournals.org

The impact of zoledronic acid on animal survival has also been investigated. In some preclinical models of cancer with bone metastases, treatment with bisphosphonates has been shown to increase survival. nih.gov However, it is important to note that in some studies, a clinically relevant dose of zoledronic acid did not affect tumor growth or induce apoptosis when administered alone, suggesting that its life-prolonging effects in some contexts may be more related to the prevention of skeletal complications rather than direct tumor cytotoxicity. aacrjournals.org

Furthermore, in a spontaneously metastatic prostate cancer xenograft model, while weekly treatment with zoledronic acid prevented castration- and tumor-induced bone loss, it did not have an effect on the bone metastasis burden. nih.gov Interestingly, the total lung metastasis load was significantly decreased with zoledronic acid treatment in this model. nih.gov

Effects of this compound Hydrate on Tumor Growth and Survival

This table summarizes the effects of this compound hydrate on tumor growth and survival in different preclinical cancer models.

| Cancer Model | Animal Model | Effect on Tumor Growth | Effect on Survival | Citation |

|---|---|---|---|---|

| Glioblastoma | Mouse Xenograft | Significant attenuation of tumor volume (178.3 mm³ vs. 567.8 mm³ in control). | Not reported | oncotarget.com |

| Neuroblastoma | Nude Mouse | Reduced tumor growth by 33%. | Not reported | iiarjournals.org |

| Cancer with bone metastases | Various preclinical models | Not always affected by clinically relevant doses when administered alone. | Increased survival in some models. | nih.govaacrjournals.org |

| Prostate Cancer | Mouse Xenograft | No effect on bone metastasis burden, but significantly decreased lung metastasis load. | Not reported | nih.gov |

Direct versus Indirect Anti-Tumor Mechanisms of this compound Hydrate in Vivo

Preclinical Pharmacokinetic Profiles of this compound Hydrate (Absorption, Distribution, Excretion in Animals)

The preclinical pharmacokinetic profile of this compound hydrate is characterized by rapid clearance from plasma and high affinity for bone tissue.

Absorption: As zoledronic acid is administered intravenously, absorption is complete at the end of the infusion. tga.gov.au

Distribution: Following intravenous administration, zoledronic acid exhibits a triphasic decline in plasma concentrations. nih.gov There is a rapid initial decrease from peak levels, with plasma concentrations falling to less than 1% of the maximum concentration within 24 hours. nih.govhres.ca This is followed by a prolonged period of very low concentrations. hres.ca

Zoledronic acid shows a low affinity for the cellular components of human blood and has low plasma protein binding. hres.canovartis.com Its most significant distribution characteristic is its high affinity for mineralized bone. aetna.comfda.gov A substantial portion of the administered dose is rapidly taken up by bone tissue. tga.gov.aufda.gov In animal studies, the level of bone accumulation was found to be proportional to the cumulative dose. fda.gov From the bone, it is slowly released back into the systemic circulation. tga.gov.au

In a study in rats using radiolabeled compounds, after 1 hour, most of the radioactivity was already eliminated from the blood. acs.org At 24 hours, the majority of the radiolabel was found in the liver and bones. acs.org

Metabolism: Zoledronic acid is not metabolized. hres.canovartis.comfda.gov It does not inhibit human P450 enzymes in vitro. hres.canovartis.com

Excretion: The primary route of elimination for zoledronic acid is via the kidneys. nih.govhres.canovartis.com The drug is excreted unchanged in the urine. tga.gov.au In animal studies, less than 3% of the administered intravenous dose was found in the feces, with the remainder either recovered in the urine or taken up by bone. hres.canovartis.com This indicates that the drug is eliminated intact primarily through renal excretion. hres.canovartis.com Renal clearance of zoledronic acid is positively correlated with creatinine (B1669602) clearance. tga.gov.au

Preclinical Pharmacokinetic Parameters of this compound Hydrate

This table summarizes the key pharmacokinetic characteristics of this compound hydrate observed in preclinical studies.

| Pharmacokinetic Parameter | Finding | Citation |

|---|---|---|

| Absorption | Complete at the end of intravenous infusion. | tga.gov.au |

| Distribution | Triphasic decline in plasma. High affinity for and rapid uptake into bone tissue. Low plasma protein binding. | tga.gov.aunih.govhres.cafda.gov |

| Metabolism | Not metabolized. Does not inhibit P450 enzymes. | hres.canovartis.comfda.gov |

| Excretion | Primarily via the kidneys as an unchanged drug. Minimal fecal excretion. | tga.gov.aunih.govhres.canovartis.com |

Advanced Research Areas and Methodologies for Zoledronate Disodium Hydrate

Structure-Activity Relationship (SAR) Studies of Zoledronate Disodium (B8443419) Hydrate (B1144303) and Related Bisphosphonates

The biological activity of bisphosphonates, including zoledronate disodium hydrate, is intrinsically linked to their chemical structure. frontiersin.orgaap.org These synthetic compounds are analogues of pyrophosphate, characterized by a central, non-hydrolyzable phosphorus-carbon-phosphorus (P-C-P) backbone. frontiersin.orgnih.gov This core structure is crucial for their high affinity for bone mineral, particularly hydroxyapatite (B223615). nih.govauburn.edu

Key structural features that dictate the activity of bisphosphonates can be broken down as follows:

The P-C-P Backbone: This moiety is essential for binding to bone mineral. medicinabuenosaires.com The two phosphonate (B1237965) groups chelate calcium ions on the surface of hydroxyapatite crystals, anchoring the molecule to the bone. frontiersin.org Compounds lacking the P-C-P structure, such as monophosphonates, are ineffective at inhibiting bone resorption. aap.org

The R1 Side Chain: The substituent at the R1 position significantly influences the molecule's affinity for bone mineral. When the R1 group is a hydroxyl (-OH) group, as it is in zoledronic acid and other potent bisphosphonates, the binding affinity is greatly enhanced. frontiersin.orgaap.orgmedicinabuenosaires.com This is attributed to the ability to form a tridentate (three-pronged) bond with calcium ions, as opposed to the bidentate binding of non-hydroxyl-containing bisphosphonates. aap.org

The R2 Side Chain: This side chain is the primary determinant of a bisphosphonate's antiresorptive potency. nih.govmedicinabuenosaires.com For nitrogen-containing bisphosphonates (N-BPs) like zoledronate, the presence and nature of the nitrogen atom are critical. Zoledronic acid, a third-generation bisphosphonate, features a nitrogen atom within a heterocyclic imidazole (B134444) ring in its R2 side chain. frontiersin.org This structure is responsible for its high potency in inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway of osteoclasts. frontiersin.orgscienceopen.comnih.gov

The antiresorptive potency of N-BPs correlates strongly with their ability to inhibit FPPS. nih.govresearchgate.net The inhibition of this enzyme disrupts the prenylation of small GTPase proteins, which is essential for osteoclast function and survival, ultimately leading to apoptosis. frontiersin.orgscienceopen.com SAR studies have shown that the position of the nitrogen atom in the R2 side chain is crucial for both the initial binding to FPPS and the subsequent isomerization of the enzyme-inhibitor complex, which leads to tight-binding inhibition. researchgate.netebi.ac.ukacs.org Zoledronic acid is one of the most potent inhibitors of FPPS, which aligns with its high antiresorptive activity. nih.govacs.org

Table 1: Structure-Activity Relationship of Key Bisphosphonates

| Compound | R1 Side Chain | R2 Side Chain | Key SAR Feature | Relative Potency |

|---|---|---|---|---|

| Etidronate | -OH | -CH3 | Simple, non-nitrogen containing | Low |

| Pamidronate | -OH | -(CH2)2NH2 | Alkylamino group | Intermediate |

| Alendronate | -OH | -(CH2)3NH2 | Optimal alkylamino chain length | High |

| Risedronate | -OH | -CH2-3-pyridinyl | Nitrogen in a pyridine (B92270) ring | Very High |

| Zoledronic Acid | -OH | -CH2-imidazol-1-yl | Nitrogen in an imidazole ring | Very High |

Novel Drug Delivery System Research for this compound Hydrate in Preclinical Applications

To enhance the therapeutic potential of zoledronate beyond its primary application in bone disorders, researchers are exploring novel drug delivery systems in preclinical settings. These systems aim to alter the pharmacokinetics of the drug, increase its concentration at specific non-skeletal target sites, and reduce potential side effects. researchgate.net

Nanoparticles (NPs) offer a versatile platform for delivering zoledronic acid. dovepress.com In preclinical research, various nanoparticle formulations have been developed to improve the drug's efficacy for potential applications.

One approach involves encapsulating zoledronic acid within polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA). nih.gov For instance, Zoledronate-conjugated PLGA nanoparticles have been shown to have a prolonged blood circulation half-life and significantly higher retention at bone sites in animal models. nih.gov Another strategy utilizes inorganic nanoparticles. Researchers have loaded zoledronic acid onto nano-hydroxyapatite (nHAp) particles. dovepress.comresearchgate.net In a rat model of osteoporosis, nHAp-delivered zoledronic acid was more effective at reversing bone loss and improving bone mechanical strength compared to the free drug. dovepress.com

Hybrid organic-inorganic nanoparticles have also been investigated. One such system consists of a nano-hydroxyapatite core loaded with zoledronic acid, encapsulated within a hyaluronic acid (HA) and polyethylene (B3416737) glycol (PEG) polymer shell. researchgate.netfrontiersin.org This design aims to target specific cells, such as osteosarcoma cells, by utilizing the targeting ability of HA. frontiersin.org Preclinical studies have shown that these nanoparticles can effectively inhibit the proliferation of human osteosarcoma cell lines with low cytotoxicity to normal cells. frontiersin.org Furthermore, lipid-coated calcium zoledronate nanoparticles have been developed to specifically target tumor-associated macrophages (TAMs), demonstrating the potential for nanoparticle-mediated immunotherapy. researchgate.net

Table 2: Examples of Preclinical Nanoparticle Formulations for Zoledronic Acid

| Nanoparticle Type | Composition | Preclinical Application Investigated | Key Research Finding |

|---|---|---|---|

| Polymeric NP | PLGA-PEG-Zoledronate | Bone metastasis | Enhanced retention at bone and tumor sites in mice. nih.gov |

| Inorganic NP | Zoledronic acid-loaded nano-hydroxyapatite (nHAp) | Osteoporosis | More effective than free ZOL in improving bone structure in osteoporotic rats. dovepress.com |

| Hybrid NP | Hyaluronic acid-PEG shell, nHAp-ZOL core | Osteosarcoma | Specific inhibition of osteosarcoma cell proliferation. researchgate.netfrontiersin.org |

| Lipid-coated NP | Lipid-coated calcium zoledronate | Cancer Immunotherapy | Effective depletion of tumor-associated macrophages in a mouse model. researchgate.net |

Liposomes, which are microscopic vesicles composed of a lipid bilayer, are another promising delivery system for zoledronic acid. Encapsulating the highly water-soluble zoledronic acid within the aqueous core of liposomes can significantly alter its pharmacokinetic profile, reducing its rapid uptake by bone and increasing its availability to other tissues. researchgate.netnih.gov

Targeted liposomes have also been developed to deliver zoledronic acid to specific cell types. For example, liposomes decorated with a folate ligand have been shown to effectively deliver zoledronic acid to folate receptor-expressing tumor cells, resulting in potent cytotoxic activity that is over 100-fold greater than that of free zoledronic acid in vitro. nih.gov Other research has focused on combining liposomal zoledronic acid with other therapies, such as liposomal mifamurtide, showing a synergistic inhibition of primary tumor progression in preclinical osteosarcoma models. nih.gov However, studies have also indicated that liposomal encapsulation can significantly increase the toxicity of zoledronic acid, a factor that requires careful consideration in the development of these formulations. nih.gov

Nanoparticle-Based Delivery of this compound Hydrate

Analytical Method Development for this compound Hydrate in Research Matrices

Accurate and sensitive analytical methods are crucial for advancing the research of this compound hydrate. These methods are essential for quantifying the drug in complex biological samples during preclinical studies and for characterizing its physicochemical properties in experimental formulations.

The quantification of zoledronate in biological matrices like blood, urine, and bone tissue presents significant analytical challenges due to its high polarity and tendency to form complexes with ions like calcium. mdpi.comnih.gov

A predominant technique for the bioanalysis of zoledronate is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net However, because of its high polarity, zoledronic acid is not well-retained on standard reversed-phase chromatography columns. nih.gov To overcome this, a common strategy involves chemical derivatization to convert the polar zoledronic acid into a less polar, more chromatographically amenable compound. nih.govresearchgate.netresearchgate.net A widely used derivatizing agent is trimethylsilyl (B98337) diazomethane (B1218177) (TMS-DAM), which methylates the phosphonate groups. nih.govresearchgate.net This derivatization, often performed "on-column" using solid-phase extraction (SPE) cartridges, allows for effective sample clean-up and subsequent sensitive quantification by LC-MS/MS. nih.govresearchgate.net This approach has been successfully used to quantify zoledronic acid in murine bone, human plasma, and urine. nih.govresearchgate.net

Researchers have also developed LC-MS/MS methods that avoid derivatization. One such method uses a high-performance liquid chromatography and electrospray ionization mass spectrometry (HPLC-ESI-MS) system to directly quantify low concentrations of zoledronic acid (as low as 0.1 ng/mL) in calcium-rich media that mimic in vivo conditions. mdpi.comresearcher.life Other techniques, such as ion-pair chromatography, have also been employed to improve the retention of underivatized bisphosphonates during HPLC analysis. bohrium.com

Table 3: Analytical Methods for Zoledronate Quantification in Research

| Analytical Technique | Sample Type(s) | Key Methodological Feature | Limit of Quantification (LOQ) Example |

|---|---|---|---|

| LC-MS/MS | Murine Bone | Phosphoric acid extraction, TMS-DAM derivatization | 0.025 µg/mL nih.gov |

| LC-MS/MS | Human Urine, Plasma | TMS-DAM derivatization | 3.75 x 10⁻⁷ mol/L (Urine) researchgate.net |

| HPLC-ESI-MS | Simulated Body Fluid | No derivatization, direct analysis | 0.1 ng/mL mdpi.comresearcher.life |

| Ion-Pair HPLC | Pharmaceutical Formulations | n-Pentylamine as ion-pair reagent, ELSD detection | 6.25 µg/mL (for related substances) researchgate.net |

The solid-state properties of an active pharmaceutical ingredient like this compound hydrate are critical as they can influence stability, solubility, and bioavailability. Zoledronic acid is known to exist in various solid-state forms, including different hydrates and polymorphs. researchgate.netusp.br

Several analytical techniques are employed to characterize these forms in experimental research:

Powder X-ray Diffraction (PXRD): This is a fundamental technique for identifying the crystalline form of a substance. Each crystalline solid has a unique diffraction pattern, allowing researchers to distinguish between different polymorphs and hydrates of zoledronate and its salts. researchgate.netjst.go.jpgoogle.com For example, PXRD has been used to identify and characterize multiple crystalline forms of zoledronic acid and this compound. google.comgoogle.com

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the compound. DSC measures the heat flow associated with thermal transitions (like melting or dehydration), while TGA measures changes in mass upon heating. researchgate.netjst.go.jp TGA is particularly useful for determining the water content and identifying the specific hydrate form (e.g., monohydrate, dihydrate, trihydrate) of this compound. researchgate.netgoogle.comgoogle.com

Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy provide information about the molecular vibrations within the crystal lattice. These techniques are sensitive to changes in hydrogen bonding and molecular conformation, making them valuable for distinguishing between different solid-state forms and for confirming the formation of new entities like co-crystals. jst.go.jp Nuclear Magnetic Resonance (NMR) spectroscopy in the solid state can also provide detailed structural information. researchgate.net

These characterization techniques are essential in research contexts such as polymorph screening, co-crystal development, and formulation studies to ensure the desired solid-state form of this compound hydrate is being used. researchgate.netjst.go.jp

Mechanisms of this compound Hydrate Resistance in Preclinical Models

Molecular Basis of Acquired Resistance in Cancer Cell Lines to this compound Hydrate

The development of resistance to this compound Hydrate in cancer cells is a multifaceted process involving various molecular alterations. In preclinical models, several key mechanisms have been identified that contribute to acquired resistance.

A significant factor in resistance is the alteration of the mevalonate pathway, the primary target of nitrogen-containing bisphosphonates like zoledronate. nih.gov Studies have shown that cancer cells can develop resistance by upregulating components of this pathway, thereby overcoming the inhibitory effect of the drug. aacrjournals.org

Another crucial mechanism involves the overexpression of anti-apoptotic proteins and oncogenes. For instance, in a zoledronate-resistant prostate cancer cell line, DU145R80, researchers observed an overexpression of the anti-apoptotic protein Bcl-2 and the oncoprotein c-Myc. nih.gov An increased Bcl-2/Bax expression ratio has also been linked to zoledronate resistance in MCF-7 breast cancer cells. nih.goviiarjournals.org